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molecular formula C8H6N2OS2 B8403486 4-(Methylthio)thieno[3,2-d]pyrimidine-6-carbaldehyde

4-(Methylthio)thieno[3,2-d]pyrimidine-6-carbaldehyde

Cat. No. B8403486
M. Wt: 210.3 g/mol
InChI Key: JTGVXYQVYZIEPR-UHFFFAOYSA-N
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Patent
US07427616B2

Procedure details

The title compound was prepared by a similar process to that described for Intermediate 15 but using 4-(methylthio)thieno[3,2-d]pyrimidine (intermediate 20) in place of 4-(methylthio)thieno[2,3-d]pyrimidine. Yellow solid (434 mg, 38%);
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solid
Quantity
434 mg
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CSC1C2C=C([CH:12]=[O:13])SC=2N=CN=1.[CH3:14][S:15][C:16]1[C:17]2[S:24][CH:23]=[CH:22][C:18]=2[N:19]=[CH:20][N:21]=1>>[CH3:14][S:15][C:16]1[C:17]2[S:24][C:23]([CH:12]=[O:13])=[CH:22][C:18]=2[N:19]=[CH:20][N:21]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC=1C2=C(N=CN1)SC(=C2)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC=1C2=C(N=CN1)C=CS2
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC=1C2=C(N=CN1)C=CS2
Step Four
Name
solid
Quantity
434 mg
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CSC=1C2=C(N=CN1)C=C(S2)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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